REACTION_CXSMILES
|
Cl.[C:2]1([CH:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH2:11][CH:10]([NH2:18])[CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19]([O-])(=[O:21])[CH3:20].[Na+].C(OC(=O)C)(=O)C>C(OCC)(=O)C.O>[C:2]1([CH:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH2:11][CH:10]([NH:18][C:19](=[O:21])[CH3:20])[CH2:9]2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,2.3|
|
Name
|
4-phenyl-2-aminotetraline HCl
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)C1CC(CC2=CC=CC=C12)N
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulted in the formation of two layers
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
EXTRACTION
|
Details
|
the water layer was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed 3 times with a saturated solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the organic solution was evaporated under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CC(CC2=CC=CC=C12)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |